molecular formula C18H27NO6S B13371130 Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B13371130
M. Wt: 385.5 g/mol
InChI Key: DCZVKLFWYUGXKS-UHFFFAOYSA-N
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Description

Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound with the molecular formula C18H27NO6S It is characterized by the presence of a piperidine ring, a sulfonyl group, and ethoxy substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield 2,5-diformylbenzenesulfonyl derivatives, while reduction of the sulfonyl group can produce the corresponding sulfide.

Scientific Research Applications

Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinecarboxylate: Similar structure but with methoxy groups instead of ethoxy groups.

    Ethyl 1-[(2,5-diethoxyphenyl)sulfonyl]-4-piperidineacetate: Similar structure but with an acetate group instead of a carboxylate group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their functional groups.

Properties

Molecular Formula

C18H27NO6S

Molecular Weight

385.5 g/mol

IUPAC Name

ethyl 1-(2,5-diethoxyphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H27NO6S/c1-4-23-15-7-8-16(24-5-2)17(13-15)26(21,22)19-11-9-14(10-12-19)18(20)25-6-3/h7-8,13-14H,4-6,9-12H2,1-3H3

InChI Key

DCZVKLFWYUGXKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCC(CC2)C(=O)OCC

Origin of Product

United States

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